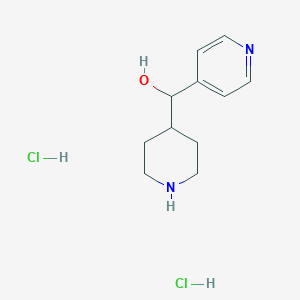
Piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride” is a chemical compound with the CAS Number: 2580239-97-8 . It has a molecular weight of 265.18 . The IUPAC name for this compound is piperidin-4-yl (pyridin-4-yl)methanol dihydrochloride . It is stored at room temperature and is available in a powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring and a pyridine ring connected by a methanol group . The InChI code for this compound is 1S/C11H16N2O.2ClH/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10;;/h1-2,5-6,10-11,13-14H,3-4,7-8H2;2*1H .Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 265.18 . The compound is stored at room temperature and is available in a powder form .Scientific Research Applications
Pharmacological Applications
- Nociceptin/Orphanin FQ Peptide Receptor Antagonism : One study explored the occupancy of nociceptin/orphanin FQ peptide (NOP) receptors by LY2940094, a compound structurally related to piperidin-4-yl(pyridin-4-yl)methanol; dihydrochloride, demonstrating its potential therapeutic benefits for obesity, eating disorders, and depression due to NOP antagonism. This research utilized positron emission tomography (PET) to assess NOP receptor occupancy in the human brain, revealing significant insights into the pharmacodynamics of NOP antagonists (Raddad et al., 2016).
Toxicological Studies
- Methanol Poisoning Treatment : The role of 4-methylpyrazole, a potent inhibitor of alcohol dehydrogenase, highlights the compound's significance in treating methanol poisoning. This inhibitor helps prevent the metabolism of methanol to its toxic metabolites, offering a therapeutic strategy for methanol intoxication cases, showcasing how derivatives and related compounds of piperidin-4-yl(pyridin-4-yl)methanol; dihydrochloride contribute to critical medical interventions (Brent et al., 2001).
Chemical Synthesis and Drug Development
- Drug Metabolism and Disposition : Studies on the metabolism and disposition of various pharmaceutical compounds, including those structurally related to piperidin-4-yl(pyridin-4-yl)methanol; dihydrochloride, provide valuable insights into drug development processes. For example, research on the metabolism of L-735,524, a potent HIV-1 protease inhibitor, unveils the metabolic pathways and elimination processes of new drug candidates, informing pharmacokinetic profiles crucial for drug development (Balani et al., 1995).
Safety and Hazards
The safety information for “Piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
Piperidine derivatives, including “Piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the therapeutic applications of piperidine derivatives .
Mechanism of Action
Target of Action
Similar compounds have been found to target protein kinases , suggesting that this compound may also interact with similar targets.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to inhibit parasite growth , suggesting that this compound may also affect similar biochemical pathways.
Result of Action
Similar compounds have been found to inhibit parasite growth , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10;;/h1-2,5-6,10-11,13-14H,3-4,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXALMCMRUZNNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=NC=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylbenzenesulfonamide](/img/structure/B2963144.png)
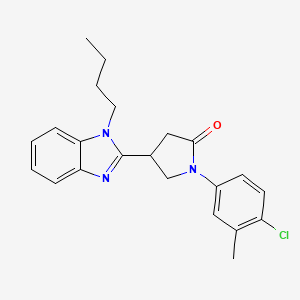
![1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2963147.png)
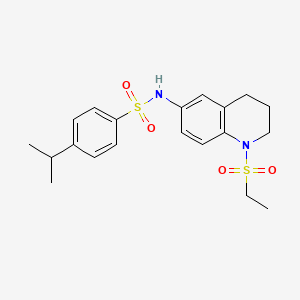
![4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2963149.png)
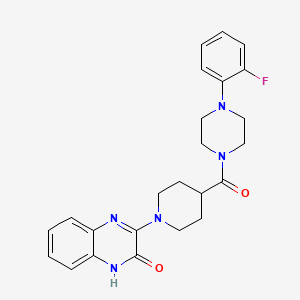
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2963154.png)
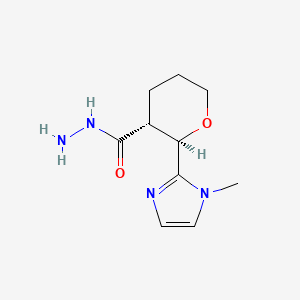
![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2963158.png)
![6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963159.png)
![(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2963162.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B2963163.png)
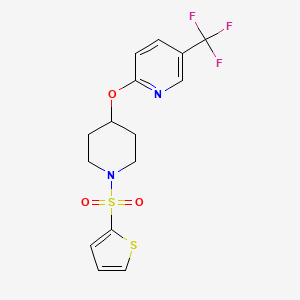
![5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2963167.png)
